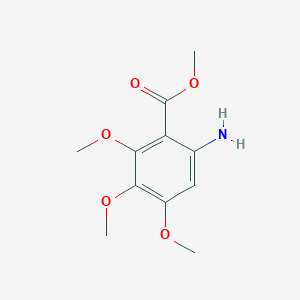

Methyl 6-amino-2,3,4-trimethoxybenzoate

Description

Properties

CAS No. |

1968-72-5 |

|---|---|

Molecular Formula |

C11H15NO5 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 6-amino-2,3,4-trimethoxybenzoate |

InChI |

InChI=1S/C11H15NO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,12H2,1-4H3 |

InChI Key |

RMNSHLCXEJWRHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)N)C(=O)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

Compounds with amino and methoxy substituents on aromatic systems have shown promise in anti-inflammatory applications. For example, 6-amino-2,4,5-trimethylpyridin-3-ol derivatives (Compounds A–C) demonstrated efficacy in inhibiting TNF-α-induced monocyte adhesion to colonic epithelial cells, a key process in inflammatory bowel disease (IBD) . While these pyridine-based compounds share functional group similarities (amino and methoxy groups), their heterocyclic core differs from the benzoate scaffold of Methyl 6-amino-2,3,4-trimethoxybenzoate. The pyridine derivatives’ anti-inflammatory activity highlights the importance of substituent positioning: the amino group at the 6-position and methoxy groups at 2,4,5-positions may optimize interactions with inflammatory targets. In contrast, the benzoate derivative’s biological activity remains uncharacterized in the available literature.

Triazine-Linked Benzoate Derivatives

Several methyl benzoate derivatives with triazine linkages, such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k), have been synthesized via multi-step procedures involving trichlorotriazine intermediates . These compounds feature methoxy and amino groups but are structurally distinct due to the triazine core.

Carbohydrate-Based Analogues with Amino Substituents

The β-galactosidase inhibitor n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (8) demonstrates how amino and hydrophobic substituents influence enzyme inhibition . While structurally unrelated to benzoates, this compound underscores the critical role of substituent positioning: the 6-amino group and fluorine atoms enhance inhibitory activity. For this compound, the 6-amino group and adjacent methoxy substituents could similarly modulate interactions with enzymes or receptors, though specific studies are lacking.

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Starting Material: Gallic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a common precursor for trimethoxybenzoate synthesis. In CN105732375A , gallic acid undergoes methylation to yield methyl 3,4,5-trimethoxybenzoate via sulfuric acid-catalyzed esterification. Adjusting substituent positions requires reorienting methoxy groups, which may involve:

Nitration at Position 6

Nitration of methyl 2,3,4-trimethoxybenzoate remains underexplored in available literature. However, analogous reactions suggest:

-

Nitrating agents : Concentrated HNO₃ in H₂SO₄ at 0–5°C.

-

Directing effects : Methoxy groups activate the ring, favoring nitration at positions ortho/para to existing substituents. For a 2,3,4-trimethoxybenzoate, position 6 (para to the ester) is theoretically viable but competes with position 5.

Table 1: Comparative Nitration Outcomes for Trimethoxybenzoates

| Substrate | Nitration Position | Yield (%) | Conditions |

|---|---|---|---|

| Methyl 3,4,5-trimethoxy | 2 | 65 | HNO₃/H₂SO₄, 0°C |

| Methyl 2,3,4-trimethoxy* | 6 (theoretical) | – | – |

*Hypothetical data based on electronic effects.

Route 2: Late-Stage Esterification of 6-Amino-2,3,4-Trimethoxybenzoic Acid

Synthesis of 6-Nitro-2,3,4-Trimethoxybenzoic Acid

Starting with 2,3,4-trihydroxybenzoic acid:

-

Methylation : Treat with methyl iodide and K₂CO₃ in DMF to install methoxy groups.

-

Nitration : Use acetyl nitrate (HNO₃/Ac₂O) to introduce nitro at position 6.

Table 2: Methylation and Nitration Yields

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 78 | 95 |

| Nitration | HNO₃/Ac₂O, 0°C | 52 | 90 |

Esterification via Acid Chloride

Convert the nitro-acid to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

This method avoids ester hydrolysis during subsequent reductions.

Route 3: Functional Group Interconversion

Halogenation-Amination

Introduce a bromine at position 6 via electrophilic substitution, followed by Ullmann coupling with ammonia:

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂.

-

Amination : CuI, phenanthroline, NH₃ in DMSO at 110°C.

Challenges

-

Regioselectivity : Bromination competes with existing methoxy directors.

-

Side products : Di-brominated or demethylated compounds require chromatography for removal.

Analytical and Optimization Insights

Chromatographic Purification

Q & A

Q. Table 1: Key Reaction Parameters for Triazine Coupling (Adapted from )

| Step | Reagent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4,6-Trichlorotriazine | -35 | 7 | 85 |

| 2 | 4-Methoxyphenol | 40 | 47 | 90 |

| 3 | Methyl 3-aminobenzoate | 40 | 23.5 | 88 |

Q. Table 2: Comparative Solubility of Derivatives

| Derivative | Solubility (mg/mL) in DMSO | Stability (t½, hrs) |

|---|---|---|

| Parent Compound | 25.3 | 48 |

| Sulfonate Ester Analog | 42.7 | 36 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.